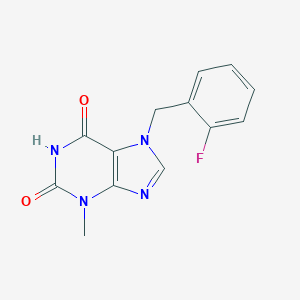
7-(2-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as FBL-03G, is a synthetic compound derived from the purine nucleoside, theobromine. This compound has been extensively studied for its potential use in cancer treatment due to its unique mechanism of action and low toxicity.
Wirkmechanismus
The mechanism of action of 7-(2-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of the enzyme, 5-lipoxygenase (5-LOX). 5-LOX is responsible for the production of leukotrienes, which are involved in inflammation and cancer progression. By inhibiting 5-LOX, this compound can decrease the production of leukotrienes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and decrease the activation of immune cells. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-(2-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is its low toxicity compared to traditional chemotherapy drugs. It has been shown to have minimal side effects in animal models. However, one limitation is the lack of clinical trials in humans, which makes it difficult to determine its efficacy and safety in a clinical setting.
Zukünftige Richtungen
There are several potential future directions for the study of 7-(2-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One direction is to further investigate its mechanism of action and identify other pathways that may be involved in its anti-cancer properties. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, clinical trials in humans are needed to determine its efficacy and safety as a potential cancer treatment.
Synthesemethoden
7-(2-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized through a multi-step process starting with theobromine. The first step involves the protection of the hydroxyl group on theobromine using a benzyl group. This is followed by the introduction of a fluorine atom onto the benzyl group using a palladium-catalyzed reaction. The final step involves the removal of the protective benzyl group to yield this compound.
Wissenschaftliche Forschungsanwendungen
7-(2-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have promising anti-cancer properties in various preclinical studies. It has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells while sparing normal cells. This compound has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
Eigenschaften
Molekularformel |
C13H11FN4O2 |
|---|---|
Molekulargewicht |
274.25 g/mol |
IUPAC-Name |
7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C13H11FN4O2/c1-17-11-10(12(19)16-13(17)20)18(7-15-11)6-8-4-2-3-5-9(8)14/h2-5,7H,6H2,1H3,(H,16,19,20) |
InChI-Schlüssel |
PCXHJHGEECZDAN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3F |
Kanonische SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295362.png)
![N-(3-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295363.png)
![N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295364.png)
![N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295366.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)
![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)

![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![10,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295386.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)

